

Spectroscopic Profile of 1-(1-Adamantyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(1-Adamantyl)ethanol**

Cat. No.: **B128392**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(1-Adamantyl)ethanol** (also known as 1-Adamantaneethanol), a key intermediate in the synthesis of various adamantane-based compounds with applications in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-(1-Adamantyl)ethanol**. This data is compiled based on the analysis of closely related adamantane derivatives and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.6 - 3.8	Triplet	2H	-CH ₂ -OH
~1.9 - 2.1	Broad Singlet	1H	-OH
~1.6 - 1.8	Multiplet	6H	Adamantyl CH ₂
~1.5 - 1.6	Multiplet	6H	Adamantyl CH ₂
~1.4 - 1.5	Multiplet	3H	Adamantyl CH
~1.3 - 1.4	Triplet	2H	-CH ₂ -C(adamantyl)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~60 - 65	-CH ₂ -OH
~40 - 45	Adamantyl quaternary C
~37 - 42	-CH ₂ -C(adamantyl)
~35 - 40	Adamantyl CH
~28 - 33	Adamantyl CH ₂

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3200	Strong, Broad	O-H stretch (alcohol)
~2950 - 2850	Strong	C-H stretch (aliphatic)
~1450	Medium	C-H bend (methylene)
~1100 - 1000	Strong	C-O stretch (primary alcohol)

Sample Preparation: KBr disc or thin film

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
180	Low	[M] ⁺ (Molecular Ion)
162	Moderate	[M - H ₂ O] ⁺
135	High	[Adamantyl] ⁺
107	Moderate	Fragmentation of adamantyl cage
93	Moderate	Fragmentation of adamantyl cage
79	Moderate	Fragmentation of adamantyl cage

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

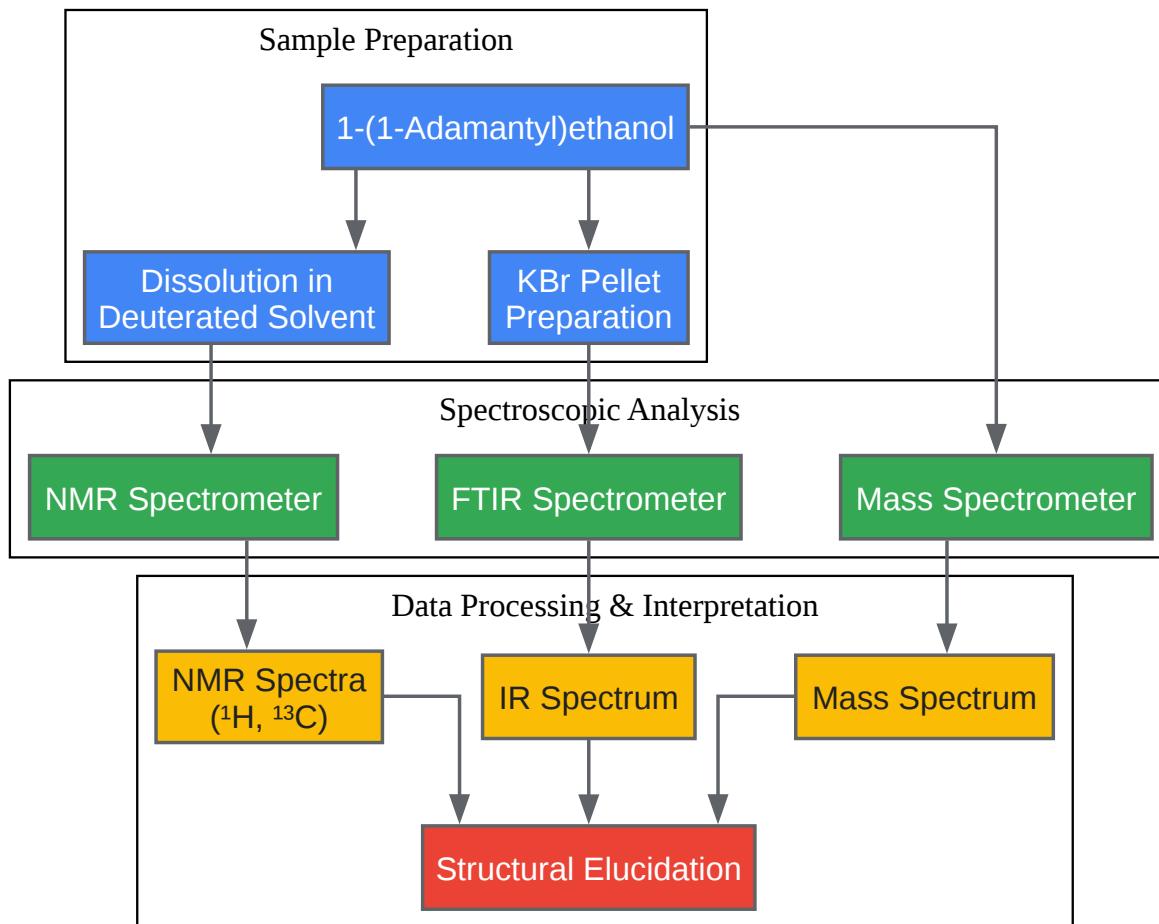
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-(1-Adamantyl)ethanol**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Data Acquisition:

- The ^1H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
- Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - The ^{13}C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).
 - Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
 - A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **1-(1-Adamantyl)ethanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty sample compartment is first recorded.
 - The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.


- The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction:
 - A small amount of the solid **1-(1-Adamantyl)ethanol** is introduced into the mass spectrometer via a direct insertion probe or after dissolution in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
- Data Acquisition (Electron Ionization - EI):
 - The sample is vaporized and then ionized in the ion source using a standard electron energy of 70 eV.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(1-Adamantyl)ethanol**.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(1-Adamantyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128392#spectroscopic-data-of-1-\(1-adamantyl-ethanol-nmr-ir-ms\]](https://www.benchchem.com/product/b128392#spectroscopic-data-of-1-(1-adamantyl-ethanol-nmr-ir-ms])

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com